molecular formula C21H23FN2O4 B11598783 1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide

1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11598783
M. Wt: 386.4 g/mol
InChI Key: SNSHLKSTZVOYJR-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the benzoyl group: The 3,4-dimethoxybenzoyl group can be introduced via acylation reactions using reagents such as 3,4-dimethoxybenzoyl chloride.

    Attachment of the fluorophenyl group: The N-(2-fluorophenyl) group can be introduced through nucleophilic substitution reactions using 2-fluoroaniline or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide: Lacks the fluorophenyl group.

    N-(2-fluorophenyl)piperidine-4-carboxamide: Lacks the dimethoxybenzoyl group.

    1-(3,4-dimethoxybenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the fluorine atom.

Uniqueness

1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is unique due to the presence of both the 3,4-dimethoxybenzoyl and 2-fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

IUPAC Name

1-(3,4-dimethoxybenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H23FN2O4/c1-27-18-8-7-15(13-19(18)28-2)21(26)24-11-9-14(10-12-24)20(25)23-17-6-4-3-5-16(17)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,25)

InChI Key

SNSHLKSTZVOYJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F)OC

Origin of Product

United States

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